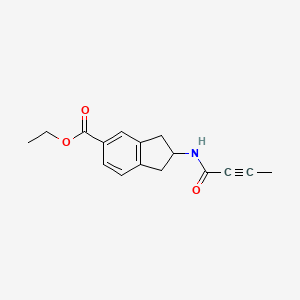
3-Fluoro-4-(trifluoromethoxy)phenacyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-(trifluoromethoxy)phenacyl bromide is a chemical compound with the molecular formula C9H5BrF4O2 and a molecular weight of 301.04 g/mol . It is also known by its IUPAC name, 2-bromo-1-(3-fluoro-4-(trifluoromethoxy)phenyl)ethan-1-one . This compound is characterized by the presence of both fluorine and bromine atoms, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
The synthesis of 3-Fluoro-4-(trifluoromethoxy)phenacyl bromide typically involves the bromination of 3-Fluoro-4-(trifluoromethoxy)acetophenone. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent . Industrial production methods may involve optimization of reaction parameters to achieve high yields and purity.
Chemical Reactions Analysis
3-Fluoro-4-(trifluoromethoxy)phenacyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohols.
Scientific Research Applications
3-Fluoro-4-(trifluoromethoxy)phenacyl bromide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(trifluoromethoxy)phenacyl bromide involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition or activation of specific enzymes or receptors, thereby exerting its effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
3-Fluoro-4-(trifluoromethoxy)phenacyl bromide can be compared with other similar compounds, such as:
4-Fluoro-3-(trifluoromethyl)phenacyl bromide: This compound has a similar structure but differs in the position of the fluorine and trifluoromethyl groups.
4-(Trifluoromethyl)benzoic acid: This compound contains a trifluoromethyl group but lacks the bromine and carbonyl functionalities.
2-Bromo-1-(3-fluoro-4-(trifluoromethoxy)phenyl)ethanone: This is another name for this compound, highlighting its structural features.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and applications compared to other similar compounds.
Properties
IUPAC Name |
2-bromo-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF4O2/c10-4-7(15)5-1-2-8(6(11)3-5)16-9(12,13)14/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZFAEYQJAWXNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CBr)F)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide](/img/structure/B2856127.png)
![2-methoxy-6-{[1-(4-methylpiperazine-1-carbonyl)piperidin-3-yl]oxy}pyrazine](/img/structure/B2856128.png)



![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2856137.png)
![2-Chloro-1-spiro[2.3]hexan-5-ylethanone](/img/structure/B2856140.png)
![2-(4-chloro-1H-indol-3-yl)-1-[4-(prop-2-yn-1-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B2856141.png)


![4-Bromo-2-[3-(2-thienyl)acryloyl]phenyl 4-morpholinecarboxylate](/img/structure/B2856146.png)
